3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with a thioamide under acidic conditions to form the thiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 4-(2-Thiazolyl)pyrazole
Uniqueness
What sets 3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one apart is its unique combination of pyrazole and thiazole rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C8H10N4OS |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H10N4OS/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h3-6H,1-2,9H2 |
InChI Key |
RQAHKDLAMARNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=O)N1CCN2C=C(C=N2)N |
Origin of Product |
United States |
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